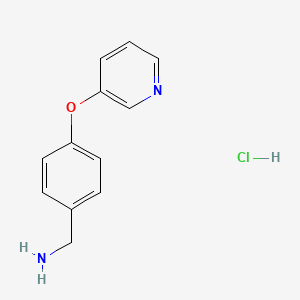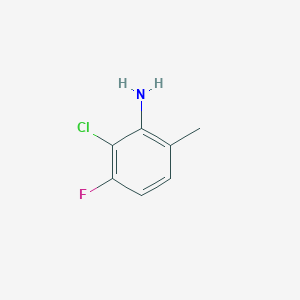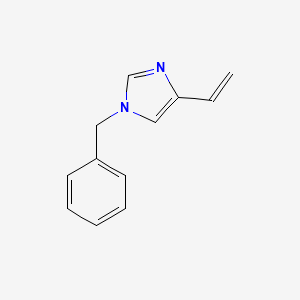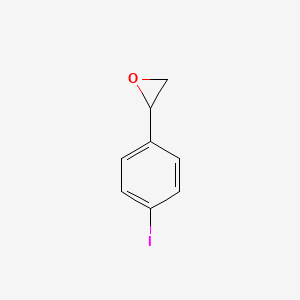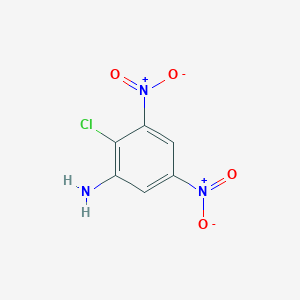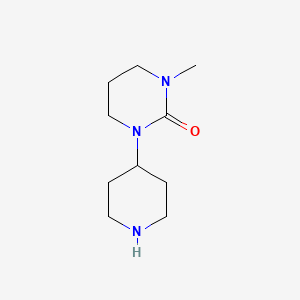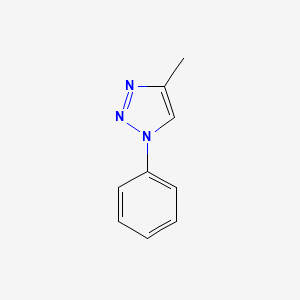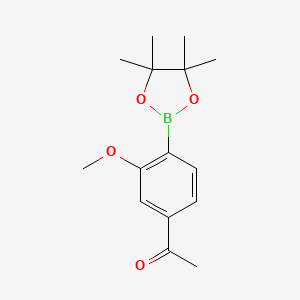
N-Methyl-1-thiophen-2-YL-propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-thiophen-2-ylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It is structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thiophen-2-ylpropan-1-amine typically involves a multi-step process. One common method starts with the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield N-methyl-1-thiophen-2-ylpropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transaminases, which offer an environmentally and economically attractive approach. Transaminases can catalyze the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .
Aplicaciones Científicas De Investigación
N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Mecanismo De Acción
N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
Methamphetamine: Structurally similar but lacks the thiophene ring.
Amphetamine: Similar in structure but with different pharmacological properties.
Methiopropamine: Another thiophene derivative with similar stimulant effects.
Uniqueness
N-methyl-1-thiophen-2-ylpropan-1-amine is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other related compounds and contributes to its specific interactions with biological targets .
Propiedades
Número CAS |
6309-17-7 |
|---|---|
Fórmula molecular |
C8H13NS |
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
N-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 |
Clave InChI |
NDQQWHSXKZBZFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CS1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


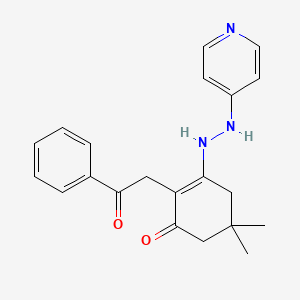
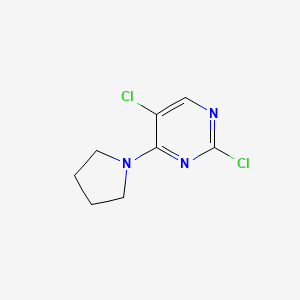
![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
